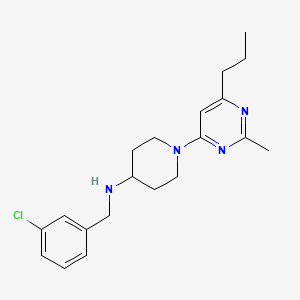

![molecular formula C8H11F3N4S B5673255 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 57709-34-9](/img/structure/B5673255.png)

1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine derivatives involves a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing such compounds were investigated, highlighting the effects of solvent, acid acceptor, and reaction temperature. For instance, acetonitrile as a solvent and triethylamine as an acid acceptor were found to be effective under specific conditions, achieving a significant yield (Wu Qi, 2014).

Molecular Structure Analysis

Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into the molecular structure, showcasing similar molecular conformations among derivatives. These studies emphasize the importance of hydrogen bonding and intermolecular interactions in determining the three-dimensional structure of these molecules (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactivity and properties have been explored through various studies. For example, the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives demonstrated how structural modifications impact antibacterial activity, providing valuable insights into the compound's chemical behavior (A. Foroumadi et al., 2005).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine were not identified, related research on similar compounds provides a basis for understanding factors like solubility, stability, and crystalline structure, crucial for pharmaceutical formulation and chemical processing.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity with different agents, potential for forming derivatives, and interaction with biological targets, have been a subject of research, focusing on enhancing its biological activities or developing new compounds with desirable therapeutic profiles. For example, the synthesis and antimicrobial activity screening of piperazines bearing the N,N'-Bis(1,3,4-thiadiazole) moiety explored its potential as enoyl-ACP reductase inhibitors, indicating significant antibacterial activity against gram-negative strains (A. Z. Omar et al., 2022).

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSFDLRMJWUTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206419 |

Source

|

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

CAS RN |

57709-34-9 |

Source

|

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)

![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)

![4-[5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5673186.png)

![4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5673215.png)

![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)

![6-methyl-9-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5673242.png)

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)

![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)

![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)